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molecular formula C13H22BN3O3 B1399766 N,N-dimethyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide CAS No. 930596-20-6

N,N-dimethyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide

Cat. No. B1399766
M. Wt: 279.15 g/mol
InChI Key: RVZZYZZVSAPLOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08242116B2

Procedure details

The title compound was prepared from pyrazole-4-boronic acid pinacol ester and 2-chloro-N,N-dimethylacetamide according to Method AC (heating to 90° C. for 4 h) and was isolated as an orange gum (quantitative). LCMS (ES+) 280 (M+H)+, RT 2.38 minutes (Method 1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[C:4]([B:6]2[O:14][C:11]([CH3:13])([CH3:12])[C:8]([CH3:10])([CH3:9])[O:7]2)[CH:3]=[N:2]1.Cl[CH2:16][C:17]([N:19]([CH3:21])[CH3:20])=[O:18]>>[CH3:20][N:19]([CH3:21])[C:17](=[O:18])[CH2:16][N:2]1[CH:3]=[C:4]([B:6]2[O:7][C:8]([CH3:9])([CH3:10])[C:11]([CH3:13])([CH3:12])[O:14]2)[CH:5]=[N:1]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=CC(=C1)B1OC(C)(C)C(C)(C)O1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)N(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was isolated as an orange gum (quantitative)
CUSTOM
Type
CUSTOM
Details
LCMS (ES+) 280 (M+H)+, RT 2.38 minutes (Method 1)
Duration
2.38 min

Outcomes

Product
Name
Type
product
Smiles
CN(C(CN1N=CC(=C1)B1OC(C(O1)(C)C)(C)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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